molecular formula C8H5ClN2O2 B2553271 2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 912824-68-1

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B2553271
CAS No.: 912824-68-1
M. Wt: 196.59
InChI Key: MONKCMUBXIANKO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Identification

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one is a bicyclic heterocyclic compound characterized by a fused pyridine and pyrimidine ring system. Its systematic IUPAC name, This compound , reflects the positions of its functional groups: a chlorine atom at position 2, a hydroxyl group at position 9, and a ketone group at position 4. The molecular formula, C₈H₅ClN₂O₂ , corresponds to a molecular weight of 196.593 g/mol .

The compound’s structure is further defined by its bicyclic framework, where the pyridine ring (positions 1–6) is fused with the pyrimidine ring (positions 7–10). The numbering follows the IUPAC conventions for fused heterocycles, ensuring unambiguous identification. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, typically confirms the positions of substituents and the planar geometry of the fused rings.

Historical Context of Discovery and Early Characterization

The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives emerged in the late 20th century as part of broader efforts to explore heterocyclic compounds with pharmaceutical potential. While the exact date of this compound’s first synthesis remains undocumented in public literature, its CAS registry number (912824-68-1 ) suggests its formal identification occurred in the early 21st century. Early synthetic routes for analogous compounds involved cyclocondensation reactions, such as the thermal cyclization of alkynamides or the condensation of aminopyridines with activated carbonyl intermediates.

The compound’s structural complexity required advanced analytical techniques for characterization. For instance, mass spectrometry (MS) and high-performance liquid chromatography (HPLC) were critical in verifying its purity and molecular weight. Early studies on related pyrido[1,2-a]pyrimidin-4-ones highlighted their utility as intermediates in drug discovery, particularly for kinase inhibitors and antimicrobial agents.

Position Within Heterocyclic Compound Classifications

This compound belongs to the pyrido[1,2-a]pyrimidin-4-one subclass, a family of nitrogen-containing bicyclic compounds. These structures are classified as bridgehead nitrogen heterocycles , where the nitrogen atom occupies a junction position between the two fused rings. This arrangement confers unique electronic properties, such as aromatic stabilization and dipole interactions, which influence reactivity and biological activity.

Within the broader pyrimidine family, the compound’s chlorine and hydroxyl substituents distinguish it from simpler analogs like cytosine or uracil. The chlorine atom at position 2 enhances electrophilicity, while the hydroxyl group at position 9 introduces hydrogen-bonding capabilities, making it a versatile scaffold for chemical modifications. Its classification aligns with pharmacologically active heterocycles, as evidenced by the biological activity of related derivatives in targeting enzymes such as aldose reductase and estrogen-related receptors.

Key Structural and Functional Attributes

Property Description
IUPAC Name This compound
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.593 g/mol
CAS Registry Number 912824-68-1
Ring System Fused pyridine-pyrimidine bicyclic core
Substituents Chlorine (C2), hydroxyl (C9), ketone (C4)

Properties

IUPAC Name

2-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-7(13)11-3-1-2-5(12)8(11)10-6/h1-4,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONKCMUBXIANKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=C(N=C2C(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid, followed by cyclization in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 2 undergoes nucleophilic aromatic substitution (NAS) due to the electron-deficient pyrido-pyrimidine ring system. This reactivity allows the formation of various derivatives, such as:

  • Amine derivatives : Reaction with amines (e.g., ammonia, primary/secondary amines) replaces the chloro group with amino or substituted amino moieties .

  • Alcohol derivatives : Substitution with hydroxyl groups or alcohols generates ether or hydroxylated analogs .

  • Sulfur/Se-containing compounds : Chalcogenation (sulfenylation/selenylation) at the chloro position can introduce sulfur or selenium atoms, potentially enhancing biological activity .

Spectroscopic and Analytical Data

PropertyValue/CharacteristicsSource
Molecular Formula C₈H₆ClN₂O₂
Molecular Weight 210.62 g/mol
Key Functional Groups Chloro (C2), hydroxyl (C9), pyrido-pyrimidine core
Reactivity Nucleophilic substitution at C2

Limitations and Gaps in Current Data

  • Direct synthesis routes : Specific methods for 2-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one are not explicitly detailed in the provided literature.

  • Biological activity : While structural analogs (e.g., PPO derivatives) show enzyme inhibition , direct biological data for this compound are lacking.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H5_5ClN2_2O2_2
  • Molecular Weight : 196.59 g/mol
  • CAS Number : 912824-68-1

The structure of 2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one consists of a pyrido-pyrimidine framework with a hydroxyl and a chloro substituent, which contributes to its reactivity and biological activity.

Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various drugs. For instance, it is used to prepare compounds such as paliperidone, which is an active metabolite of risperidone, a medication used to treat schizophrenia and bipolar disorder. The synthesis route typically involves the reaction of this compound with other reagents to form more complex structures .

Research indicates that derivatives of this compound exhibit various biological activities. For example:

  • Antipsychotic Properties : Its derivatives have been studied for their potential antipsychotic effects, contributing to the development of new therapeutic agents for mental health disorders .
  • Histamine Releasing Activity : Some compounds related to this structure have shown potential as histamine releasers, which could be useful in understanding allergic reactions and developing antihistamines .

Case Study 1: Synthesis of Paliperidone

In a study focused on synthesizing paliperidone from this compound, researchers outlined a multi-step synthetic pathway involving chlorination and subsequent reactions with various reagents. This process not only highlighted the utility of the compound but also emphasized the importance of optimizing reaction conditions for higher yields .

Case Study 2: Antipsychotic Derivatives

A series of derivatives were synthesized based on the core structure of this compound. These compounds were evaluated for their binding affinity at dopamine receptors, demonstrating promising results that suggest their potential use in treating psychotic disorders .

Mechanism of Action

The mechanism of action of 2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with biological macromolecules such as DNA and proteins. The compound can bind to DNA through groove binding, which can affect the replication and transcription processes. Additionally, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
2-Chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one 2-Cl, 9-OH C₉H₆ClN₂O₂ 212.61 Moderate solubility (due to -OH), reactive Cl site
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-Cl, 7-CH₃ C₉H₇ClN₂O 194.62 Higher lipophilicity (logP ~1.8), reduced solubility
2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one 2-Cl, 7-Cl C₈H₄Cl₂N₂O 215.03 High reactivity (dual Cl), low solubility
9-Hydroxyrisperidone (Impurity C) 9-OH, complex substituents C₂₃H₂₇FN₄O₃ 426.49 Enhanced hydrogen bonding, antipsychotic metabolite
3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one 9-OH, 3-(CH₂CH₂Cl) C₁₃H₁₆ClN₂O₂ 282.73 Intermediate for paliperidone synthesis

Key Observations :

  • Chlorine Substitution : Chlorine at position 2 increases electrophilicity, facilitating nucleophilic aromatic substitution. Dichloro derivatives (e.g., 2,7-dichloro) exhibit higher reactivity but lower solubility .
  • Hydroxyl Group : The 9-OH group improves aqueous solubility (e.g., 9-hydroxyrisperidone) and is critical in metabolites of antipsychotic drugs .

Pharmacological Relevance

  • Antipsychotic Intermediates : Hydroxy-substituted derivatives like 3-(2-hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are key intermediates in synthesizing paliperidone, a dopamine antagonist .
  • Metabolites : 9-Hydroxyrisperidone (CAS 144598-75-4) is an active metabolite of risperidone, demonstrating the therapeutic significance of the 9-OH group .

Biological Activity

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article provides a detailed examination of its biological effects, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrido-pyrimidine framework, which is known for its bioactive properties. The synthesis of this compound typically involves a multi-step process that includes the reaction of 3-hydroxy-2-aminopyridine with various chlorinated precursors under alkaline conditions. A notable method includes the use of ethyl acetoacetate and 1-bromo-2-chloroethane as starting materials, yielding the target compound through a series of substitution reactions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits inhibitory effects on protein synthesis in bacteria, making it a candidate for antibiotic development. Initial IC50 values in aminoacylation/translation assays indicate effective inhibition at low concentrations .

Anti-inflammatory Effects

The compound has also demonstrated promising anti-inflammatory activity. In vitro assays have shown that derivatives of pyrido-pyrimidines can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, compounds similar to this compound have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 µM to 42.1 µM, indicating moderate potency compared to established anti-inflammatory drugs like celecoxib .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundTBDTBD
Celecoxib0.040.04

Anticancer Activity

The anticancer potential of pyrido-pyrimidine derivatives has been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The presence of electron-withdrawing groups enhances their efficacy against certain cancer cell lines .

Study on Antimicrobial Activity

A study published in ResearchGate assessed the antimicrobial activity of several pyrido-pyrimidine derivatives, including this compound. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on the structural modifications made to the parent compound .

Anti-inflammatory Mechanism Investigation

Research conducted on the anti-inflammatory effects revealed that derivatives could significantly suppress COX enzyme activity and reduce pro-inflammatory cytokine levels in vitro. The study emphasized that modifications to the pyridine ring could enhance anti-inflammatory properties by improving binding affinity to COX enzymes .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one?

  • Methodological Answer : The compound is typically synthesized via Thorpe-Ziegler isomerization. For example, 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one (a precursor) reacts with potassium N-phenyl-N'-cyano-imidothiocarbonate to form intermediates like 2-(3-amino-5-phenylaminothiazolo-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one . Chlorination at the 2-position is often achieved using POCl₃ or other halogenating agents, followed by hydroxylation at the 9-position via controlled hydrolysis or oxidation .

Q. How is the structural identity of this compound validated?

  • Methodological Answer : Characterization involves multinuclear NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, the chloro and hydroxy substituents are confirmed by distinct chemical shifts in ¹H NMR (e.g., Cl at δ 4.2–4.5 ppm; OH at δ 10–12 ppm). Mass fragmentation patterns (e.g., [M+H]⁺ at m/z 225.03) and crystallographic data (e.g., bond angles in the pyrimidinone ring) further validate the structure .

Q. What are the preliminary biological screening models for this compound?

  • Methodological Answer : Initial assays focus on acetylcholinesterase inhibition (Ellman’s method) and CXCR3 antagonism (calcium flux assays). For instance, IC₅₀ values are determined using enzyme kinetics, with positive controls like donepezil for cholinesterase activity. Cell-based models (e.g., THP-1 monocytes) assess anti-inflammatory potential via cytokine profiling .

Advanced Research Questions

Q. How can regioselective functionalization at the C-3 position be achieved?

  • Methodological Answer : Metal-free C-3 chalcogenation (sulfenylation/selenylation) is achieved using iodine as a catalyst under mild conditions. For example, reacting this compound with thiophenol or diaryl diselenides in DCM at 50°C yields 3-ArS/ArSe derivatives (85–95% yield). Radical scavengers like TEMPO suppress side reactions, confirming a radical pathway .

Q. What strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer : Contradictions arise from assay-specific conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

  • Dose-response profiling : Testing across 0.1–100 µM to identify biphasic effects.
  • Pathway analysis : RNA-seq or phosphoproteomics to map divergent signaling pathways (e.g., NF-κB vs. Nrf2).
  • Metabolite screening : LC-MS to detect hydrolyzed or oxidized derivatives that may exhibit opposing activities .

Q. How does the 9-hydroxy group influence Suzuki-Miyaura cross-coupling reactivity?

  • Methodological Answer : The hydroxyl group at C-9 deactivates the ring via electron donation, reducing reactivity at adjacent positions. However, microwave-assisted Suzuki coupling (e.g., with 7-chloro-3-iodo derivatives) achieves selective arylation at C-3. DFT calculations (e.g., Fukui indices) predict regioselectivity, while XPS confirms Pd(0) catalyst coordination patterns .

Q. What computational methods predict metabolic stability of 2-Chloro-9-hydroxy derivatives?

  • Methodological Answer : In silico tools like SwissADME and MetaSite simulate phase I/II metabolism. Key parameters:

  • Hydroxylation sites : CYP3A4/2D6 docking scores for 9-hydroxy retention.
  • Glucuronidation potential : LogP values (<3) favor UDP-glucuronosyltransferase interactions.
    Experimental validation uses hepatocyte microsomes (e.g., human S9 fraction) with LC-MS/MS metabolite tracking .

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